molecular formula C24H41N B12797895 Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- CAS No. 98195-18-7

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-

Cat. No.: B12797895
CAS No.: 98195-18-7
M. Wt: 343.6 g/mol
InChI Key: XVYPNGZTJNTDDR-ISKFKSNPSA-N
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Description

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is a complex organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties. This particular compound features a piperidine ring substituted with a phenylmethyl group, a methyl group, and an undecyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-, a common synthetic route includes:

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Halides, alkylating agents, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The phenylmethyl and undecyl groups may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Properties

CAS No.

98195-18-7

Molecular Formula

C24H41N

Molecular Weight

343.6 g/mol

IUPAC Name

(2R,6R)-1-benzyl-2-methyl-6-undecylpiperidine

InChI

InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24-/m1/s1

InChI Key

XVYPNGZTJNTDDR-ISKFKSNPSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C

Origin of Product

United States

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